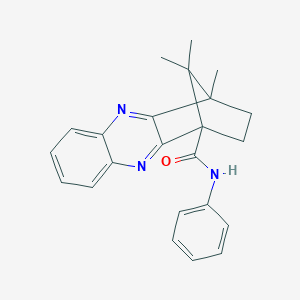

![molecular formula C19H23NO3 B385235 N-(2,5-二甲苯基)-4,7,7-三甲基-2,3-二氧代双环[2.2.1]庚烷-1-甲酰胺 CAS No. 622356-07-4](/img/structure/B385235.png)

N-(2,5-二甲苯基)-4,7,7-三甲基-2,3-二氧代双环[2.2.1]庚烷-1-甲酰胺

货号 B385235

CAS 编号:

622356-07-4

分子量: 313.4g/mol

InChI 键: GFCDDMGBIWLLGB-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(2,5-dimethylphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide” is a chemical compound that belongs to the class of compounds known as diazabicyclo[2.2.1]heptanes . These structures are particularly interesting as they are core components of biologically active products .

Synthesis Analysis

The synthesis of similar compounds involves organocatalysed asymmetric Michael additions of substituted tri-ketopiperazines to enones . This process yields products in high yield and enantiomeric ratio (er). Further modification delivers products possessing natural product (NP) scaffolds including diazabicyclo[2.2.1]heptane . Another method involves the use of pressures of up to 1.4 GPa, and the properties of Diels–Alder adducts of some N-acylated pyrroles .Molecular Structure Analysis

The molecular formula of the compound is C19H25NO2 . The diazabicyclo[2.2.1]heptane structures are especially interesting as core components of biologically active products .Chemical Reactions Analysis

An organocatalytic formal [4 + 2] cycloaddition reaction has been realized that permits rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .Physical And Chemical Properties Analysis

The molecular weight of the compound is 299.4073 . More detailed physical and chemical properties are not available in the retrieved literature.科学研究应用

合成和化学性质

- 该化合物已参与探索各种合成方法和化学反应的研究。例如,Yates 等人 (1982) 的一项研究探索了雪松烷倍半萜的官能化,包括在苯乙酮中照射相关化合物并进行后续化学处理以生成不同的衍生物(Yates, Burnell, Freer, & Sawyer, 1982)。

- Palchikov 等人 (2010) 研究了 N-取代外消旋-2-羟基-5-氧代-4-氧代三环[4.2.1.03,7]壬烷-内消旋-9-甲酰胺的酰化,导致形成降冰片烷-2,3-二甲酰亚胺,展示了该化合物的反应性和合成新衍生物的潜力(Palchikov, Tarabara, Omel’chenko, Shishkin, & Kas’yan, 2010)。

潜在的生物活性

- Ranise 等人 (1982) 的研究表明,一些结构相关的 N-取代化合物在大鼠中表现出降压和心动过缓等生物活性。虽然这并不是关于 N-(2,5-二甲苯基)-4,7,7-三甲基-2,3-二氧代双环[2.2.1]庚烷-1-甲酰胺的直接研究,但这表明类似化合物具有潜在的生物应用(Ranise, Bondavalli, Schenone, Ruggiero, Scognamiglio, Pentimalli, & Marmo, 1982)。

光解和热性质

- Marchand 等人 (1991) 探索了相关二甲基抗-7-硝基-2,5-降冰片二烯-2,3-二甲酸酯的闪光真空热解,导致形成邻苯二甲酸二甲酯。这项研究表明该化合物在光解和热研究中的潜力(Marchand, Reddy, & Dave, 1991)。

材料科学应用

- 在材料科学领域,Pesetskii 等人 (1997) 研究了使用类似化合物作为引发剂对低密度聚乙烯接枝衣康酸,表明在聚合物科学和工程中可能的应用(Pesetskii, Jurkowski, Krivoguz, & Urbanowicz, 1997)。

属性

IUPAC Name |

N-(2,5-dimethylphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3/c1-11-6-7-12(2)13(10-11)20-16(23)19-9-8-18(5,17(19,3)4)14(21)15(19)22/h6-7,10H,8-9H2,1-5H3,(H,20,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFCDDMGBIWLLGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C23CCC(C2(C)C)(C(=O)C3=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

![N-(5-chloro-2-pyridinyl)-12,15,15-trimethyl-3,10-diazatetracyclo[10.2.1.0~2,11~.0~4,9~]pentadeca-2(11),3,5,7,9-pentaene-1-carboxamide](/img/structure/B385152.png)

![N-[(3-ethoxy-4-methoxyphenyl)-[(2-fluorobenzoyl)amino]methyl]-2-fluorobenzamide](/img/structure/B385155.png)

![N-(2-Bromophenyl)-12,15,15-trimethyl-3,10-diazatetracyclo[10.2.1.02,11.04,9]pentadeca-2,4,6,8,10-pentaene-1-carboxamide](/img/structure/B385157.png)

![N-(4-Fluorophenyl)-12,15,15-trimethyl-3,10-diazatetracyclo[10.2.1.02,11.04,9]pentadeca-2,4,6,8,10-pentaene-1-carboxamide](/img/structure/B385161.png)

![N-(2-Chlorophenyl)-12,15,15-trimethyl-3,10-diazatetracyclo[10.2.1.02,11.04,9]pentadeca-2,4,6,8,10-pentaene-1-carboxamide](/img/structure/B385164.png)

![N-{(3-methoxy-4-propoxyphenyl)[(phenylacetyl)amino]methyl}-2-phenylacetamide](/img/structure/B385167.png)

![12,15,15-Trimethyl-N-[2-(trifluoromethyl)phenyl]-3,10-diazatetracyclo[10.2.1.02,11.04,9]pentadeca-2,4,6,8,10-pentaene-1-carboxamide](/img/structure/B385169.png)

methylcarbamate](/img/structure/B385171.png)

![N-(5-Chloro-2-methoxyphenyl)-12,15,15-trimethyl-3,10-diazatetracyclo[10.2.1.02,11.04,9]pentadeca-2,4,6,8,10-pentaene-1-carboxamide](/img/structure/B385174.png)

![N,N-bis(cyanomethyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B385175.png)